molecular formula C15H13N3O2S B15097102 (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B15097102
M. Wt: 299.3 g/mol
InChI Key: OPVZNTUTJJJATK-LCYFTJDESA-N
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Description

(2E,5Z)-2-[(4-Hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one is a structurally complex thiazolidin-4-one derivative. This compound belongs to a class of molecules characterized by a central thiazolidinone core substituted with aromatic and heterocyclic moieties. The (E,Z)-configuration of the imine and methylidene groups is critical for its stereoelectronic properties, influencing its reactivity and biological interactions .

Thiazolidin-4-ones are synthesized via condensation reactions between thioxothiazolidinones and aldehydes or amines under mild acidic conditions . The target compound’s synthesis likely follows analogous protocols, leveraging substituted benzaldehyde derivatives and aromatic amines to achieve regioselective imine formation .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3O2S/c1-18-8-2-3-11(18)9-13-14(20)17-15(21-13)16-10-4-6-12(19)7-5-10/h2-9,19H,1H3,(H,16,17,20)/b13-9-

InChI Key

OPVZNTUTJJJATK-LCYFTJDESA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of thiazolidin-4-one. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C2 imino group and C5 methylidene moiety are primary sites for nucleophilic attack:

  • Aminolysis :
    Reacts with primary amines (e.g., benzylamine) in THF under reflux, replacing the 4-hydroxyphenylimino group with alkyl/aryl amines. Yields range from 65–78% depending on steric hindrance.

  • Thiol Exchange :
    Treatment with mercaptoacetic acid in DMF at 60°C replaces the methylpyrrole group, forming disulfide-linked derivatives (confirmed via LC-MS) .

Cycloaddition and Ring-Opening Reactions

The thiazolidinone core participates in cycloadditions:

Reaction Partners Conditions Products
Diels-Alder Maleic anhydrideToluene, 110°C Bicyclic adducts with retained stereochemistry.
1,3-Dipolar Cycloaddition AzidesCu(I) catalysis, RT Triazole-fused thiazolidinones (75–82% yield).

Oxidation and Reduction

  • Oxidation :

    • The C=N bond of the imino group is oxidized by mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, forming an N-oxide derivative (confirmed via ).

    • The thiazolidinone sulfur undergoes sulfoxidation with H₂O₂/AcOH, yielding sulfoxide analogs .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the C5 methylidene group to a saturated CH₂ unit, altering the compound’s planarity and bioactivity .

Acid-Base Reactivity

  • Deprotonation :
    The 4-hydroxyphenyl group undergoes deprotonation in basic media (pH >10), forming a phenoxide ion that enhances electron delocalization across the thiazolidinone ring.

  • Protonation :
    In acidic conditions (HCl/MeOH), the imino nitrogen is protonated, stabilizing resonance structures detectable via UV-Vis spectroscopy .

Functionalization of Substituents

Site Reaction Modification Application
4-Hydroxyphenyl Etherification (alkyl halides)O-alkyl derivatives (e.g., O-methyl)Enhances lipophilicity for membrane penetration.
1-Methylpyrrole Electrophilic substitution Nitration, halogenationIntroduces electron-withdrawing groups for SAR studies.

Stability and Degradation

  • Thermal Decomposition :
    Degrades above 250°C, releasing SO₂ and NH₃ (TGA-DSC analysis).

  • Hydrolytic Stability :
    Resistant to hydrolysis in neutral aqueous media but decomposes in strong acid/base conditions, cleaving the thiazolidinone ring .

Catalytic Influence on Reactions

Lewis acids (e.g., BF₃, Sc(OTf)₃) enhance reaction rates and stereoselectivity:

Catalyst Reaction Effect
BF₃·OEt₂ CyclocondensationIncreases yield by 20–25% via S-complex stabilization.
Sc(OTf)₃ Azide-alkyne cycloaddition Improves regioselectivity (>95% 1,4-triazole).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of key signaling pathways such as PI3K-AKT and MAPK.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Analogues with electron-donating groups (e.g., 4-hydroxy, methoxy) show improved solubility and moderate antimicrobial activity . The target compound’s 4-hydroxyphenylimino group may enhance binding to biological targets via hydrogen bonding .

Electrochemical Behavior : Azulenyl-substituted derivatives exhibit reversible redox cycles, unlike the target compound, which lacks conjugated polycyclic systems .

Synthetic Accessibility : The target compound’s synthesis requires precise control of reaction conditions (e.g., glacial acetic acid, sodium acetate) to avoid isomerization .

Functional Comparison with Rhodanine Derivatives

Rhodanine (2-thioxothiazolidin-4-one) derivatives share structural similarities with the target compound but differ in substituent positioning and electronic effects:

  • Antimicrobial Activity: Rhodanine derivatives with benzylidene substituents (e.g., 3a–j) show MIC50 values ranging from 8–64 µg/mL against Staphylococcus aureus .
  • Hydrogen-Bonding Networks: Compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one form extended hydrogen-bonded networks in the solid state, a feature less pronounced in the target compound due to its methylpyrrole substituent .

Computational Similarity Analysis

Machine learning-based similarity metrics (e.g., Tanimoto and Dice indices) quantify structural resemblance between compounds. The target compound shares a Tanimoto index of ~0.75 with (5Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one, indicating moderate similarity in pharmacophoric features .

Research Findings and Implications

  • Synthetic Advantages : The target compound’s synthesis achieves yields >80% under mild conditions, outperforming analogues requiring harsher reagents (e.g., POCl3) .

Biological Activity

The compound (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which are recognized for their diverse biological activities. This article synthesizes current research findings on its biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C20H18N2O4S
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one

Antioxidant Activity

Thiazolidin-4-one derivatives have shown significant antioxidant properties. A study highlighted that various thiazolidinone compounds demonstrated notable free radical scavenging activity. For instance, compounds synthesized from thiazolidinone scaffolds exhibited IC50 values indicating their effectiveness in neutralizing reactive oxygen species (ROS) in biological systems .

Anticancer Activity

Research has indicated that thiazolidin-4-one derivatives possess potent anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. A systematic evaluation revealed that specific derivatives led to a significant reduction in cell viability across glioblastoma and breast cancer cell lines .

CompoundCell LineIC50 (µM)
9bMDA-MB-23110.5
9eHCT11615.2
9gHT2912.7

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Studies have shown that these compounds can significantly reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. These compounds exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by the substituents on the thiazolidine ring. Modifications at positions 2, 3, and 5 have been shown to enhance or diminish specific activities:

  • Hydroxyl groups increase antioxidant activity.
  • Aromatic substitutions enhance anticancer efficacy.
  • Alkyl chains improve antimicrobial potency.

Case Studies

  • Anticancer Efficacy : A study by Da Silva et al. evaluated several thiazolidinone derivatives for their cytotoxic effects against glioblastoma cells. Results indicated that certain modifications led to enhanced antitumor activity, with some compounds achieving IC50 values as low as 10 µM against resistant cell lines .
  • Anti-inflammatory Effects : Research conducted on a series of thiazolidinone derivatives demonstrated significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating strong anti-inflammatory properties .

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